2-{2-[(1-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(1-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid is a complex organic compound with a unique structure that includes a thiazole ring and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid typically involves the reaction of thiazole derivatives with cyclopropylamine. The process may include the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of Cyclopropyl Group: The cyclopropyl group is introduced by reacting the thiazole derivative with cyclopropylamine under controlled conditions.
Acetylation: The final step involves the acetylation of the amino group to form the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and control of temperature, pressure, and pH to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(1-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-{2-[(1-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[(1-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-{2-bromo-4-chloro-6-[(1-cyclopropylethyl)carbamoyl]phenyl}-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide: A compound with a similar cyclopropylethyl group but different functional groups and biological activities.
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but different biological functions.
Uniqueness
2-{2-[(1-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid is unique due to its specific combination of a thiazole ring and a cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H14N2O2S |
---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C10H14N2O2S/c1-6(7-2-3-7)11-10-12-8(5-15-10)4-9(13)14/h5-7H,2-4H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
DFWYLMNQMOYCOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC2=NC(=CS2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.